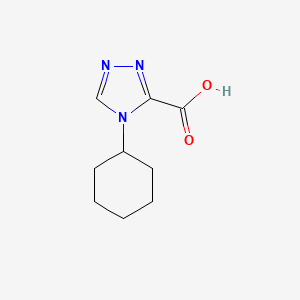
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with hydrazine derivatives, followed by cyclization with carboxylic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production methods often employ scalable and cost-effective processes. For instance, the use of microwave-induced cyclodehydration has been reported to efficiently produce triazole derivatives . Additionally, environmentally benign methods using recyclable reaction media, such as polyethylene glycol, have been explored .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparación Con Compuestos Similares
1,2,4-Triazole: A basic triazole structure without the cyclohexyl and carboxylic acid groups.
4-Phenyl-1,2,4-triazole-3-carboxylic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Methyl-1,2,4-triazole-3-carboxylic acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness: 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a bulky cyclohexyl group and a carboxylic acid group, which imparts distinct physicochemical properties. This combination enhances its potential for specific interactions in biological systems and its utility in various applications .
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
4-cyclohexyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-11-10-6-12(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) |
Clave InChI |
KRFGPSVLBXDVBT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=NN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
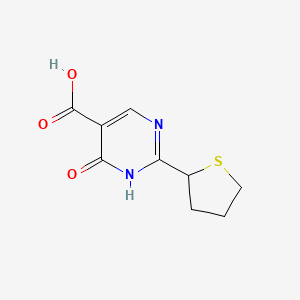
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)
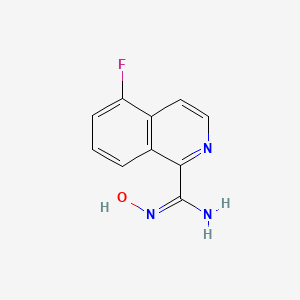
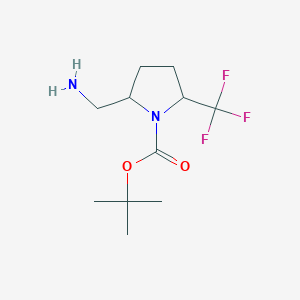
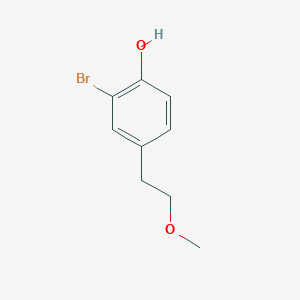
![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
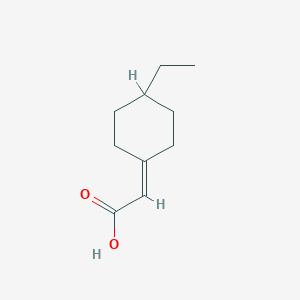
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
